alpha-Ergocryptine
CAS No.: 511-09-1
VCID: VC0193577
Molecular Formula: C32H41N5O5
Molecular Weight: 575.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Alpha-ergocryptine is an ergopeptine and one of the ergoline alkaloids, derived from ergot or fermentation broth, serving as a precursor in the production of bromocriptine . It exists in two isomeric forms, alpha and beta, differing only in the position of a methyl group due to the replacement of leucine with isoleucine during biosynthesis . Alpha-dihydroergocryptine is typically a mixture of alpha and beta dihydroergocryptine . Dihydro-alpha-ergocryptine is alpha-Ergocryptine with a single bond replacing the double bond between positions 9 and 10 . Alpha-dihydroergocryptine is a nootropic indicated for individuals over sixty experiencing an idiopathic decline in mental capacity . It is a high-affinity ligand for alpha 1 and alpha 2 adrenoreceptors in various tissues and acts as a dopamine ligand in the brain . It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3 . A similar compound, Dihydroergocryptine, shares a close structural relationship with alpha-ergocryptine . Chemically, alpha-ergocryptine has a density of 1.4±0.1 g/cm3, a boiling point of 861.7±65.0 °C at 760 mmHg, and a melting point of 152-154ºC . Its molecular formula is C32H41N5O5, with a molecular weight of 575.698 . |
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CAS No. | 511-09-1 |
Product Name | alpha-Ergocryptine |
Molecular Formula | C32H41N5O5 |
Molecular Weight | 575.7 g/mol |
IUPAC Name | N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) |
Standard InChIKey | YDOTUXAWKBPQJW-UHFFFAOYSA-N |
SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Appearance | Pale Yellow Solid |
Purity | > 95% |
Synonyms | alpha-ergocryptine ergocryptine ergocryptine citrate, (5'alpha)-isomer ergocryptine mesylate ergocryptine monomethanesulfonate, (5'alpha)-isomer ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocryptine phosphate, (5'alpha)-isomer ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer ergocryptine tartrate, (5'alpha)-isomer ergocryptine, (5'alpha(S),8alpha)-isomer ergocryptine, (5'alpha,8alpha)-isomer ergokryptin |
PubChem Compound | 99049 |
Last Modified | Aug 15 2023 |
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